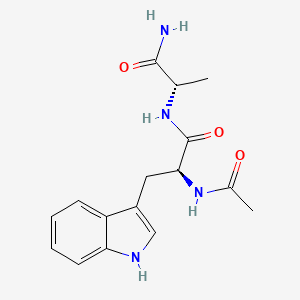

N-Acetyl-L-tryptophyl-L-alaninamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71525-90-1 |

|---|---|

Molecular Formula |

C16H20N4O3 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C16H20N4O3/c1-9(15(17)22)19-16(23)14(20-10(2)21)7-11-8-18-13-6-4-3-5-12(11)13/h3-6,8-9,14,18H,7H2,1-2H3,(H2,17,22)(H,19,23)(H,20,21)/t9-,14-/m0/s1 |

InChI Key |

NXQUXXLQOFAXTR-XPTSAGLGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Origin of Product |

United States |

Academic Significance of N Terminally Acetylated and C Terminally Amidated Dipeptides in Structural Biology

The practice of blocking the N- and C-termini of peptides via acetylation and amidation, respectively, is a cornerstone of modern peptide chemistry and structural biology. These modifications are not merely synthetic conveniences; they confer crucial physicochemical properties that enhance the peptide's utility as a model for native protein structures.

N-terminal acetylation is one of the most common protein modifications found in nature, particularly in eukaryotes where it affects a majority of proteins. nih.gov This modification neutralizes the positive charge of the N-terminal amino group, while C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group. lifetein.com The resulting uncharged termini allow the peptide to more accurately mimic a segment of a native protein, where these ends would typically be engaged in peptide bonds. lifetein.com

This charge neutralization has profound effects on peptide stability and conformation. By removing the terminal charges, the peptide becomes more resistant to degradation by enzymes such as aminopeptidases and exopeptidases. lifetein.com Furthermore, these modifications are known to influence secondary structure. Both N-acetylation and C-amidation have been shown to promote and stabilize helical conformations in peptides, contributing to the structural integrity of model systems. researchgate.net In vitro studies have demonstrated that N-terminal acetylation can increase the α-helical stability of various peptides and proteins. researchgate.net This stabilization is critical for studying coiled-coil formation and other structural motifs in a controlled environment. researchgate.net

Role of Tryptophan and Alanine Containing Peptide Motifs in Elucidating Molecular Recognition Principles

The specific pairing of tryptophan and alanine (B10760859) within a peptide sequence creates a motif that is highly informative for studying molecular recognition. The distinct properties of their side chains—tryptophan's large, aromatic indole (B1671886) group and alanine's small, nonpolar methyl group—provide a basis for investigating a range of non-covalent interactions that govern biomolecular binding events.

Tryptophan plays a fundamental role in numerous biological processes, particularly in protein-protein and protein-membrane interactions. conicet.gov.arnih.gov Its indole side chain possesses both hydrophobic and hydrophilic characteristics, allowing it to situate favorably at interfaces, such as between a lipid bilayer and the aqueous environment. conicet.gov.ar Tryptophan residues are often key components of binding motifs; for instance, di-tryptophan motifs with closely spaced side chains have been identified as essential for recognition by specific proteins like δ-COP. nih.gov The aromatic nature of tryptophan also allows it to participate in π-π stacking and cation-π interactions, which are critical for the formation of stable protein complexes. nih.gov

Alanine, in contrast, is the simplest chiral amino acid. Due to its small size, it provides conformational flexibility without significant steric hindrance. Short peptides composed of alanine have a known propensity to adopt a polyproline II (PII) helical structure, a conformation that is important in unfolded states of proteins and in signal transduction pathways. nih.gov The alanine dipeptide is a classic model compound used in molecular simulations to understand the fundamentals of peptide conformational energy landscapes. americanpeptidesociety.org

| Amino Acid | Abbreviation | Side Chain | Key Physicochemical Properties |

|---|---|---|---|

| Tryptophan | Trp, W | -CH₂-Indole | Aromatic, large, hydrophobic and hydrophilic character, fluorescent. conicet.gov.arnih.govwikipedia.org |

| Alanine | Ala, A | -CH₃ | Aliphatic, small, hydrophobic, conformationally flexible. nih.govwikipedia.org |

N Acetyl L Tryptophyl L Alaninamide As a Minimalist System for Investigating Peptide Conformational Propensities and Dynamics

Strategies for Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering an efficient and streamlined approach for the synthesis of peptides like this compound. This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support, or resin.

Selection of Resin and Linker Systems

The choice of resin and its associated linker is a pivotal decision in SPPS, as it dictates the conditions for the final cleavage of the peptide from the support and determines the C-terminal functionality. For synthesizing a C-terminal amide such as this compound, specific resins are indispensable.

Rink Amide resin is a widely used support for generating peptide amides. biotage.comsunresinlifesciences.comchemimpex.com It features an acid-labile linker that is cleaved under strong acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to release the desired C-terminal amide. sunresinlifesciences.compeptide.com Another excellent option is the Sieber amide resin , which is noted for its hyper acid-labile nature, allowing for cleavage under very mild acidic conditions (e.g., 1% TFA). sigmaaldrich.comiris-biotech.derapp-polymere.com This characteristic is particularly advantageous when synthesizing peptides containing acid-sensitive moieties. biotage.comrapp-polymere.com The choice between polystyrene (PS) or polyethylene (B3416737) glycol (PEG) based resins can also impact the synthesis by influencing the resin's swelling properties in various solvents. cem.com

Table 1: Comparison of Common Resins for Peptide Amide Synthesis

| Resin Type | Linker Type | Cleavage Conditions | C-Terminal Functionality | Key Advantages |

| Rink Amide (PS) | Acid-labile | High TFA (e.g., 95%) sunresinlifesciences.com | Amide | High loading capacity, cost-effective. chemimpex.com |

| Rink Amide (PEG) | Acid-labile | High TFA (e.g., 95%) | Amide | Improved swelling in polar solvents, beneficial for longer peptides. cem.com |

| Sieber Amide | Hyper acid-labile | Mild TFA (e.g., 1%) sigmaaldrich.comiris-biotech.de | Amide | Milder cleavage conditions, ideal for sensitive peptides. biotage.comrapp-polymere.com |

Fmoc and Boc Protecting Group Chemistry Approaches

The two predominant protecting group strategies in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries. Both are effective for the synthesis of this compound.

The Fmoc strategy is the more modern and commonly employed method. bachem.com It relies on the base-labile Fmoc group to protect the α-amino group of the amino acids. americanpeptidesociety.org This group is removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.org Side-chain protecting groups are acid-labile. For tryptophan, a Boc group is often used to protect the indole side chain to prevent side reactions during the final acidic cleavage. The N-terminal acetylation is performed on the resin-bound peptide after the final Fmoc deprotection, using a reagent like acetic anhydride. rsc.org The final cleavage from the resin and removal of side-chain protectors are achieved simultaneously with a strong acid cocktail, such as 95% TFA. wpmucdn.com

The Boc strategy , while older, remains a robust and valuable technique, particularly for sequences prone to aggregation. americanpeptidesociety.orgpeptide.com It uses the acid-labile Boc group for α-amino protection, which is removed with a moderate acid like TFA. thermofisher.com Side-chain protecting groups are cleaved by a much stronger acid, such as hydrofluoric acid (HF), requiring specialized equipment. thermofisher.com

Table 2: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Chemistry | Boc Chemistry |

| α-Amino Protection | Fmoc (Base-labile) americanpeptidesociety.org | Boc (Acid-labile) thermofisher.com |

| Deprotection Reagent | 20% Piperidine in DMF americanpeptidesociety.org | Trifluoroacetic acid (TFA) thermofisher.com |

| Side-Chain Protection | Acid-labile (cleaved by strong acid) bachem.com | Stable to TFA (cleaved by strong acid like HF) thermofisher.com |

| Final Cleavage | Strong acid (e.g., 95% TFA) wpmucdn.com | Strong acid (e.g., HF) thermofisher.com |

| Advantages | Milder conditions, high-quality crude product. bachem.comthermofisher.com | Can be advantageous for hydrophobic or aggregation-prone sequences. peptide.com |

| Disadvantages | Potential for side reactions with piperidine. | Use of hazardous HF requires specialized equipment. peptide.com |

Coupling Reagent Selection and Optimization

The formation of the peptide bond is a critical step, facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid. The choice of reagent impacts efficiency and the potential for racemization.

Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) , which are often paired with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to minimize side reactions. peptide.com

More advanced activating agents include aminium/uronium and phosphonium (B103445) salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) . peptide.comsigmaaldrich.com These reagents generally provide faster and more complete coupling with reduced risk of racemization. peptide.comsigmaaldrich.com Optimization of the coupling reaction involves adjusting reagent equivalents, reaction time, and temperature, with completion often monitored by qualitative methods like the Kaiser test. peptide.com

Solution-Phase Synthetic Approaches for this compound and Related Analogs

Solution-phase synthesis, the classical method of peptide synthesis, remains a highly relevant and often preferred route for the production of short peptides like this compound, especially on a larger scale. sci-hub.se This method involves the coupling of protected amino acid derivatives in an appropriate solvent.

A typical solution-phase synthesis would involve coupling an N-terminally protected and side-chain protected tryptophan derivative with an L-alaninamide. The carboxyl group of the tryptophan is activated with a coupling reagent, and after the coupling reaction, the protecting groups are sequentially removed. The N-acetyl group is introduced after the removal of the N-terminal protecting group. A key feature of solution-phase synthesis is the purification of each intermediate, often by crystallization or chromatography, which provides a high level of control over the process. sci-hub.se This methodology is also highly flexible for creating analogs with modifications at various positions. Recent advancements have explored the use of agents like titanium tetrachloride (TiCl4) and microwave irradiation to accelerate solution-phase peptide synthesis. mdpi.com

Advanced Purification Techniques for High Purity this compound in Research Applications

To achieve the high purity required for research applications, the crude synthetic product must undergo rigorous purification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used technique for peptide purification. It separates the target peptide from impurities based on differences in their hydrophobicity.

In RP-HPLC, the crude peptide mixture is loaded onto a column with a nonpolar stationary phase (e.g., C18 silica). Elution is performed with a gradient of an organic solvent, such as acetonitrile, in water, usually containing an ion-pairing agent like TFA. Fractions are collected and analyzed for purity. Those containing the pure this compound are combined.

The final step is typically lyophilization (freeze-drying), which removes the solvents to yield the final product as a stable, fluffy white powder. In cases where RP-HPLC is insufficient to remove all impurities, an orthogonal technique like ion-exchange chromatography can be employed.

Theoretical Elucidation of Conformational Landscape

Computational chemistry provides powerful tools to explore the vast conformational space available to a molecule. Through the application of sophisticated theoretical models, it is possible to map out the potential energy hypersurface and identify the most stable three-dimensional arrangements of the atoms.

To understand the conformational preferences of this compound, researchers have employed ab initio and Density Functional Theory (DFT) methods to calculate its potential energy hypersurface (PEHS). researchgate.net These calculations map the energy of the molecule as a function of its geometry, specifically the torsional angles of the peptide backbone and the amino acid side chains. researchgate.netconicet.gov.ar By systematically varying these angles, a landscape of energy minima (stable conformers) and transition states is generated.

For instance, studies on the related compound N-acetyl-L-tryptophan-N-methylamide have utilized ab initio molecular orbital computations to explore the full conformational space. conicet.gov.ar Similarly, comprehensive conformational analyses have been performed using both ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) calculations to locate all the minima on the PEHS. researchgate.net The choice of theoretical level and basis set is crucial for obtaining accurate results, with different methods sometimes yielding slightly different numbers of stable conformers. researchgate.netnih.gov For example, previous ab initio calculations at the RHF/3-21G level of theory identified 36 different stable structures for an N-acetyl-L-tryptophan derivative, while subsequent work at the RHF/6-31G(d) and DFT (B3LYP/6-31G(d)) levels found 35 and 34 conformations, respectively. researchgate.net

The resulting potential energy surfaces are often visualized as contour plots, where the energy is plotted against two key dihedral angles, providing a clear representation of the allowed and disallowed conformational regions. researchgate.netaps.org

From the calculated potential energy hypersurface, numerous distinct low-energy conformations, or conformers, can be identified. These represent the most probable shapes the molecule will adopt. For derivatives of tryptophan, a significant number of stable conformers have been located. For example, one study identified 36 distinct conformers on the Ramachandran hypersurface, which is defined by four independent variables. conicet.gov.ar Another comprehensive analysis using different levels of theory located 35 and 34 different conformations. researchgate.net

The relative stabilities of these conformers are determined by a complex interplay of factors, most notably the interactions between the side chain and the peptide backbone. researchgate.netconicet.gov.ar Theoretical studies have shown that for tryptophan derivatives, conformations corresponding to γL and extended C5 (βL) structures are often the most preferred. researchgate.net However, building blocks for right-handed helices (αL) and polyproline II type structures (εL) have also been identified as potential energy minima. researchgate.net It is noteworthy that some studies have found that certain amino acids, like tryptophan, can possess all nine possible types of backbone conformations, a feature not commonly observed in other amino acids. conicet.gov.ar

The characterization of these conformers is crucial for understanding the structural preferences of the peptide. The table below summarizes the types of backbone conformations found in theoretical studies of a related tryptophan diamide.

| Backbone Conformation Type | Presence in Theoretical Studies |

| αL | Found as a potential minimum researchgate.net |

| αD | Detected, but generally higher in energy researchgate.netresearchgate.net |

| βL | Identified as a preferred form researchgate.net |

| γL | Identified as a preferred form researchgate.net |

| γD | Detected researchgate.netresearchgate.net |

| δL | Detected researchgate.netresearchgate.net |

| δD | Detected, but generally higher in energy researchgate.netresearchgate.net |

| εL | Found as a potential minimum researchgate.net |

| εD | Detected, but generally higher in energy researchgate.netresearchgate.net |

The conformation of a peptide is defined by a set of torsional angles. The backbone conformation is primarily described by the phi (φ) and psi (ψ) angles, which dictate the folding of the polypeptide chain. expasy.org The side-chain orientation is described by chi (χ) angles; for tryptophan, these are χ1 and χ2. conicet.gov.ar

Theoretical studies on tryptophan derivatives have explored the entire conformational space defined by these four angles (E = E(φ, ψ, χ1, χ2)). conicet.gov.arresearchgate.net The distribution of these angles reveals important structural preferences. For instance, the Ramachandran plot, which maps the allowed and disallowed regions of φ and ψ angles, is a fundamental tool in structural biology. expasy.org Computational analyses have shown that for N-acetyl-L-tryptophan-N-methylamide, conformers are spread across all nine legitimate areas of the Ramachandran map. researchgate.netresearchgate.net

The side-chain torsional angles, χ1 and χ2, determine the spatial arrangement of the bulky indole group. conicet.gov.ar The interplay between the backbone and side-chain conformations is critical. For example, it has been observed that none of the backbone conformations in a tryptophan derivative tolerate the χ2 angle in an anti position, a significant difference compared to other amino acids. conicet.gov.ar The distribution of χ1 is also distinctive, with certain values being more prevalent depending on the local backbone structure (e.g., α-helix vs. β-sheet). nih.gov

The following table provides a general overview of the torsional angles that define the conformation of this compound.

| Torsional Angle | Atoms Defining the Angle | Description |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond of the backbone expasy.org |

| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond of the backbone expasy.org |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the tryptophan side chain conicet.gov.ar |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Rotation around the Cβ-Cγ bond of the tryptophan side chain conicet.gov.ar |

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of peptides. rsc.orgpsu.edumdpi.com In this compound, several types of intramolecular hydrogen bonds can form, significantly influencing the relative energies of the different conformers. The indole N-H group of the tryptophan side chain is a potential hydrogen bond donor, and can interact with backbone carbonyl oxygen atoms. conicet.gov.ar

The electrostatic interactions induced by the indole ring of the tryptophan side chain are considered to play a primordial role in the stability of the detected conformers. researchgate.net These stabilizing interactions are a key determinant of the conformational preferences of the molecule.

Experimental Probes of Solution-Phase Conformations

While theoretical calculations provide a detailed picture of the potential conformational landscape, experimental methods are essential to determine which conformations are populated in solution and to understand their dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating the solution-phase conformations and dynamics of peptides. nih.govmuni.cz By measuring various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to obtain information about the average conformation and the flexibility of the molecule. slu.se

For peptides, the chemical shifts of amide protons are particularly sensitive to the formation of intramolecular hydrogen bonds. slu.se The presence of multiple sets of signals in an NMR spectrum can indicate the existence of slowly exchanging conformers on the NMR timescale. mdpi.communi.cz For instance, in studies of related N-substituted compounds, the observation of major and minor forms in NMR spectra has been attributed to hindered rotation around a C-N bond, with the minor form being stabilized by an intramolecular hydrogen bond. mdpi.com

NMR spin relaxation experiments can provide detailed, site-specific information about conformational fluctuations occurring over a wide range of timescales, from picoseconds to seconds. nih.gov This allows for the characterization of both local backbone dynamics and larger-scale motions of the peptide chain. nih.gov A comparative analysis of theoretical calculations with experimental NMR data is crucial for validating the computational models and gaining a deeper understanding of the conformational behavior of the peptide in solution. conicet.gov.ar

Vibrational Raman Optical Activity (VROA) for Chiral Conformational Fingerprinting

Vibrational Raman Optical Activity (VROA) is a chiroptical spectroscopy technique that provides detailed information about the stereochemistry and conformation of chiral molecules. ethz.chdoaj.org VROA measures the small difference in the intensity of Raman scattered light from a chiral molecule using right- and left-circularly polarized incident light. ethz.ch The resulting VROA spectrum is a unique fingerprint of the molecule's three-dimensional structure. researchgate.netnih.gov

For this compound, VROA can be used to:

Determine the absolute configuration of the chiral centers.

Identify the dominant solution conformation by comparing the experimental VROA spectrum with spectra calculated for different possible conformers. researchgate.net

Probe specific vibrational modes associated with the peptide backbone (e.g., Amide I and Amide III bands) and side chains, providing insights into their local chirality and conformation.

Integration of Spectroscopic Data with Computational Models for Conformational Ensemble Determination

While spectroscopic techniques provide valuable experimental restraints, a complete picture of the conformational landscape of this compound requires the integration of this data with computational modeling. nih.gov

This integrated approach typically involves the following steps:

Molecular Dynamics (MD) Simulations: MD simulations are used to generate a large number of possible conformations (a conformational ensemble) of the peptide. nih.gov

Calculation of Spectroscopic Parameters: For each conformation in the ensemble, NMR and VROA parameters (e.g., chemical shifts, coupling constants, NOE distances, VROA spectra) are calculated using quantum mechanical methods or empirical relationships. nih.govaps.org

Comparison with Experimental Data: The calculated spectroscopic parameters are then compared to the experimental data. nih.gov

Refinement of the Conformational Ensemble: The conformational ensemble is refined to improve the agreement between the calculated and experimental data. This process yields a set of conformations that are consistent with all the available experimental evidence.

This integrated approach provides a detailed and dynamic picture of the conformational preferences of this compound in solution, which is essential for understanding its structure-function relationship.

Advanced Spectroscopic Investigations into the Photophysics of N Acetyl L Tryptophyl L Alaninamide

Intrinsic Fluorescence Properties of the Tryptophan Chromophore within N-Acetyl-L-tryptophyl-L-alaninamide

The fluorescence of this compound originates from the indole (B1671886) moiety of its tryptophan residue. This intrinsic fluorescence is highly sensitive to the local environment, making it a powerful spectroscopic probe for studying peptide structure and dynamics. The photophysical properties are typically examined using N-Acetyl-L-tryptophanamide (NATA) as a model compound, which effectively represents a tryptophan residue shielded from terminal charge effects within a peptide backbone.

Steady-State Fluorescence Emission Characteristics and Spectral Shifts

Steady-state fluorescence spectroscopy provides insights into the time-averaged properties of the tryptophan chromophore's excited state. When excited with UV light, typically around 295 nm to selectively excite tryptophan over other aromatic amino acids, NATA in an aqueous buffer exhibits a characteristic broad emission spectrum. nih.gov The peak of this emission, or emission maximum, is a key indicator of the polarity of the tryptophan's immediate surroundings. evidentscientific.com

In aqueous solutions at neutral pH, the fluorescence emission maximum for tryptophan and its simple derivatives like NATA is typically observed around 350-365 nm. evidentscientific.commdpi.com This position reflects the exposure of the indole ring to the highly polar water molecules. evidentscientific.com In contrast, when a tryptophan residue is buried within the non-polar interior of a folded protein, its emission maximum undergoes a significant blue shift to shorter wavelengths, often to around 320-330 nm. evidentscientific.commpg.de The corrected and normalized emission spectrum for NATA, when excited at 280 nm, shows a clear emission peak at 350 nm. plos.org The steady-state fluorescence spectrum of a fluorophore can be influenced by various environmental factors, including solvent polarity, temperature, and the presence of other molecules. evidentscientific.com

Time-Resolved Fluorescence Spectroscopy and Decay Kinetics Analysis

Time-resolved fluorescence measurements monitor the decay of the fluorescence intensity over time following excitation by a brief pulse of light. tdx.cat This technique provides detailed information about the excited-state lifetime of the fluorophore and can reveal dynamic processes occurring on the nanosecond timescale. umn.edu

The fluorescence decay of tryptophan and its derivatives is often complex and does not follow a single-exponential pattern. nih.govnih.gov This complexity is attributed to factors such as the existence of different conformational isomers (rotamers) of the indole side chain and dynamic interactions with the solvent environment. nih.gov Consequently, the decay kinetics are typically analyzed using a multi-exponential model:

where is the fluorescence intensity at time , is the pre-exponential factor representing the fractional contribution of the -th component, and is its corresponding fluorescence lifetime. umn.edu

For tryptophan in an aqueous solution at neutral pH, the decay is well-described by a double-exponential function, with reported lifetimes of approximately 3.14 ns and 0.51 ns. mdpi.com These components are associated with different rotameric conformations of the tryptophan side chain, each experiencing a slightly different microenvironment. While NATA is sometimes considered an exception with a simpler decay, many studies report complex, multi-exponential decay kinetics, especially under conditions of quenching or in viscous solvents. nih.govnih.goviastate.edu

Investigation of Excitation Wavelength Effects on Emission Maxima and Quantum Yields

According to Kasha's rule, the fluorescence emission spectrum of a simple fluorophore is typically independent of the excitation wavelength. uci.edu This principle holds because internal conversion and vibrational relaxation from higher excited states to the lowest vibrational level of the first excited state are usually much faster than the fluorescence emission itself. uci.edu However, deviations from this rule, known as the "red-edge effect," can occur, particularly in complex systems or viscous environments where relaxation processes are slowed. mdpi.com

For tryptophan residues, some studies have reported a dependence of the emission maximum on the excitation wavelength. mpg.de For example, in certain proteins, shifting the excitation wavelength from 290 nm to 299 nm can result in a progressive shift of the emission peak, which can be used to selectively probe different tryptophan populations within the protein structure. mpg.de

The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process. For NATA in water, the quantum yield is reported to be 0.13, indicating that fluorescence is only one of several competing pathways for the excited state to return to the ground state. nih.gov

Environmental Sensitivity and Quenching Mechanisms of this compound Fluorescence

The fluorescence of the tryptophan residue is exquisitely sensitive to its environment, a property that is widely exploited in biochemical and biophysical research. Changes in solvent properties or the presence of interacting molecules can significantly alter the fluorescence emission spectrum, lifetime, and quantum yield.

Solvent Polarity and Dielectric Constant Effects on Tryptophan Fluorescence in Peptides

The polarity of the solvent surrounding the tryptophan chromophore has a profound effect on its fluorescence emission. As the solvent polarity increases, the emission spectrum typically undergoes a bathochromic (red) shift to longer wavelengths. evidentscientific.com This occurs because the excited state of the indole ring is more polar than the ground state. Polar solvent molecules can reorient around the excited-state dipole, lowering its energy and thus reducing the energy of the emitted photon. evidentscientific.com

This effect is clearly demonstrated by comparing the fluorescence of NATA in solvents of different polarities. In the non-polar aprotic solvent dioxane, NATA has a high quantum yield of approximately 0.35. nih.gov In contrast, in the highly polar protic solvent water, the quantum yield drops significantly to 0.13. nih.gov This quenching in polar solvents is attributed to a solvent-stabilized electron transfer process from the indole ring to the peptide backbone amide group, which provides a non-radiative decay pathway. nih.gov Studies have shown that specific interactions like hydrogen bonding, and not just the bulk dielectric constant, play a critical role in dictating the rate of this electron transfer. nih.gov The center of the spectral mass of tryptophan fluorescence has been shown to correlate linearly with the dielectric constant of the solvent. researchgate.net

| Solvent | Polarity | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Water | Polar, Protic | 0.13 | nih.gov |

| Dioxane | Non-polar, Aprotic | ~0.35 | nih.gov |

| Alkyl Alcohols (Methanol to Decanol) | Polar, Protic | Intermediate | nih.gov |

Fluorescence Quenching Studies with External Quenchers (e.g., Acrylamide (B121943), Iodide, Urea (B33335) Derivatives)

Fluorescence quenching is the process by which the fluorescence intensity is decreased by interactions with other substances, known as quenchers. Such studies can reveal the accessibility of the tryptophan residue to the solvent and provide insights into the dynamics of the peptide structure.

Acrylamide: Acrylamide is a small, polar, but uncharged molecule that is a highly effective collisional quencher of tryptophan fluorescence. mdpi.com It can quench both solvent-exposed and partially buried tryptophan residues. mdpi.com Studies on NATA have shown that quenching by acrylamide leads to increasingly heterogeneous (multi-exponential) intensity decays as the quencher concentration rises. nih.govnih.gov The quenching mechanism is complex, involving not just diffusion-limited collisions but also a distance-dependent quenching interaction, which is evident from the upward curvature of the corresponding Stern-Volmer plots. nih.govnih.gov This suggests that a through-space interaction contributes to the quenching process. nih.gov

Iodide: The iodide ion (I⁻) is another common quencher used to probe the exposure of tryptophan residues. As a negatively charged species, its ability to quench fluorescence can be influenced by the local electrostatic environment. researchgate.net For instance, it is often repelled by negatively charged regions on a protein surface, making it a useful probe for surface charge. sciensage.info In studies with NATA, iodide is also an effective quencher, though generally less efficient than acrylamide. nih.govnih.gov The quenching mechanism is thought to involve exchange interactions. nih.gov

Urea Derivatives: Urea is primarily known as a chemical denaturant that disrupts the non-covalent interactions maintaining protein and peptide structure. While not a classic collisional quencher in the same vein as acrylamide or iodide, its addition profoundly alters the environment of the tryptophan chromophore. At high concentrations (e.g., 6-8 M), urea unfolds peptide chains, leading to greater exposure of the tryptophan residue to the aqueous solvent. researchgate.netresearchgate.net This change is observed as a shift in the fluorescence emission to longer wavelengths (red shift) and alterations in fluorescence intensity, reflecting the transition of the chromophore from a more protected to a fully solvent-exposed state. researchgate.net

| Quencher | Type | Observed Effects | Reference |

|---|---|---|---|

| Acrylamide | Neutral, Collisional | Efficient quenching; induces heterogeneous decay; distance-dependent mechanism. | nih.govnih.govnih.gov |

| Iodide (I⁻) | Anionic, Collisional | Effective quenching, but less so than acrylamide; sensitive to local charge. | nih.govnih.govsciensage.info |

| Urea | Denaturant | Alters local environment, causing spectral shifts and intensity changes due to unfolding. | researchgate.netresearchgate.net |

Mechanistic Elucidation of Collisional and Static Quenching Processes

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance. It can occur through various mechanisms, primarily categorized as either dynamic (collisional) or static quenching. wikipedia.org Both processes require molecular contact between the fluorophore, in this case, this compound, and a quenching agent. rsc.org Understanding the specific quenching mechanism provides valuable insights into molecular interactions.

Collisional (Dynamic) Quenching Collisional quenching occurs when the excited-state fluorophore is deactivated upon contact with a quencher molecule in solution. libretexts.orgrose-hulman.edu This process is diffusion-controlled; the quencher must collide with the fluorophore during the transient lifetime of the excited state. rose-hulman.edu This interaction provides a non-radiative pathway for the excited state to return to the ground state, thus reducing fluorescence. rose-hulman.edu

Key characteristics of collisional quenching include:

The absorption spectrum of the fluorophore remains unchanged because the interaction only affects the excited state. edinst.com

The fluorescence lifetime of the fluorophore is reduced in the presence of the quencher. libretexts.orgedinst.com

The quenching efficiency typically increases with temperature, as higher temperatures lead to increased diffusion rates and a greater number of collisions between the fluorophore and the quencher. libretexts.org

The relationship between fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation:

F₀/F = 1 + Kₛᵥ[Q]

Where F₀ is the fluorescence intensity in the absence of the quencher, F is the intensity in the presence of the quencher at concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant. nih.gov For dynamic quenching, the Stern-Volmer plot of F₀/F versus [Q] is typically linear. rsc.org

Studies on the similar compound N-acetyl-L-tryptophanamide (NATA) with quenchers like acrylamide and iodide ions have provided mechanistic insights. nih.gov The quenching of NATA by acrylamide is often attributed to a photoinduced electron transfer (PET) mechanism, where acrylamide acts as the electron acceptor. nih.gov For iodide, the quenching mechanism is likely based on exchange interactions. nih.gov The quenching of NATA by acrylamide can result in complex decay patterns, suggesting that the quenching rate is dependent on the distance between the fluorophore and the quencher. nih.govnih.gov This distance-dependent quenching can lead to an upward curvature in the Stern-Volmer plot, indicating a highly efficient quenching process once the quencher is in close proximity. nih.gov

Static Quenching Static quenching occurs when the fluorophore and the quencher form a stable, non-fluorescent complex in the ground state. wikipedia.orglibretexts.org Because this complex is formed before excitation, the number of fluorophores available to be excited is reduced, leading to a decrease in fluorescence intensity. edinst.com

Key characteristics of static quenching include:

Changes in the absorption spectrum of the fluorophore are often observed due to the formation of the ground-state complex. edinst.com

The fluorescence lifetime of the uncomplexed fluorophores remains unchanged because the quencher only affects the population of ground-state molecules. libretexts.orgrose-hulman.edu

An increase in temperature tends to destabilize the ground-state complex, which can lead to a decrease in quenching efficiency and an increase in fluorescence. wikipedia.orglibretexts.org

When both static and dynamic quenching occur simultaneously, the Stern-Volmer plot often shows an upward curvature, which can be described by a modified equation that accounts for both processes. rsc.org Distinguishing between the two mechanisms is crucial and can be achieved by analyzing the temperature dependence of the quenching process and through time-resolved fluorescence lifetime measurements. libretexts.orgrose-hulman.edu

| Feature | Collisional (Dynamic) Quenching | Static Quenching |

|---|---|---|

| Mechanism | Deactivation of the excited state upon collision with a quencher. wikipedia.org | Formation of a non-fluorescent ground-state complex. wikipedia.org |

| Absorption Spectrum | Unaffected. edinst.com | Often changes. edinst.com |

| Fluorescence Lifetime | Decreases. libretexts.org | Unchanged. libretexts.org |

| Effect of Temperature | Quenching increases with temperature. libretexts.org | Quenching decreases with temperature. libretexts.org |

| Stern-Volmer Plot | Linear (typically). rsc.org | Linear (can show upward curvature if combined with dynamic). rsc.org |

Absorption Spectroscopy Studies and Ground-State Electronic Transitions

The absorption spectrum of this compound is dominated by the indole side chain of the tryptophan residue. The near-UV absorption spectrum of indole and its derivatives arises from electronic transitions within the aromatic ring system. nih.gov These transitions are sensitive to the local environment, including solvent polarity and the ability of the solvent to form hydrogen bonds with the indole NH group. nih.gov

The near-UV spectrum of tryptophan derivatives is primarily composed of two overlapping electronic transitions, designated as the ¹Lₐ and ¹Lₑ bands. nih.gov These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital (π→π* transitions). libretexts.org

The ¹Lₑ Transition: This transition is characterized by a sharp, structured vibrational pattern and is generally less intense than the ¹Lₐ transition. The 0-0 band of the ¹Lₑ transition is particularly sensitive to the polarity of the solvent. nih.gov

The ¹Lₐ Transition: This transition is typically broader, less structured, and more intense. It is also influenced by the solvent environment. nih.gov

Studies on N-acetyl-L-tryptophanamide (NATA) have shown that its absorption spectra in various solvents can be resolved into these ¹Lₐ and ¹Lₑ components. nih.gov A key finding is that the relative intensity of the 0-0 vibrational transition of the ¹Lₑ band shows a linear correlation with solvent polarity values. nih.gov This sensitivity makes the absorption spectrum a powerful tool for probing the local environment of the tryptophan residue.

The ground-state electronic transitions can be further classified based on the orbitals involved:

π→π* Transitions: These transitions, responsible for the ¹Lₐ and ¹Lₑ bands, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They typically have high molar absorptivities. libretexts.org These transitions tend to experience a red shift (a shift to longer wavelengths) in polar solvents. libretexts.org

n→π* Transitions: These transitions involve moving an electron from a non-bonding atomic orbital (like those on the nitrogen or oxygen atoms of the peptide backbone) to a π* antibonding orbital. libretexts.org They are generally much weaker than π→π* transitions and undergo a blue shift (a shift to shorter wavelengths) in polar solvents. libretexts.org

The specific conformation of the peptide backbone can also influence the spectroscopic properties of the tryptophan chromophore. researchgate.net Therefore, absorption spectroscopy provides detailed information not only on the electronic structure but also on the molecule's interaction with its immediate surroundings.

| Transition | Orbitals Involved | Typical Molar Absorptivity | Effect of Polar Solvent |

|---|---|---|---|

| π→π* | π bonding → π* antibonding | High (~10,000) libretexts.org | Red Shift (to longer λ) libretexts.org |

| n→π* | non-bonding → π* antibonding | Low (<2,000) libretexts.org | Blue Shift (to shorter λ) libretexts.org |

Computational Chemistry and Molecular Modeling Applications in N Acetyl L Tryptophyl L Alaninamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the electronic properties of N-Acetyl-L-tryptophyl-L-alaninamide. These methods can elucidate the distribution of electrons within the molecule, predict its reactivity, and interpret spectroscopic data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic behavior and reactivity of molecules. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. sapub.orgstuba.sk

For this compound, the HOMO is primarily localized on the electron-rich indole (B1671886) ring of the tryptophan residue. This region acts as the primary electron donor. Conversely, the LUMO is typically centered on the peptide backbone, particularly the carbonyl groups, which can act as electron acceptors. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. sapub.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. stuba.sk

| Molecular Orbital | Primary Localization | Electronic Character |

|---|---|---|

| HOMO | Indole ring of Tryptophan | Electron Donor |

| LUMO | Peptide backbone (carbonyl groups) | Electron Acceptor |

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting how it will interact with other molecules. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. chemrxiv.org

In this compound, the MEP analysis reveals areas of negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the indole ring. These regions are indicative of high electron density and are susceptible to electrophilic attack. uni-muenchen.de Conversely, areas of positive potential (typically colored blue) are found around the amide protons and the hydrogen atoms attached to the alpha-carbons. These electron-deficient sites are prone to nucleophilic attack. This detailed charge distribution information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the peptide's conformation and binding properties. uni-muenchen.dechemrxiv.org

Prediction of Spectroscopic Signatures (e.g., UV-Vis, Raman, VCD)

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent density functional theory (TD-DFT). For this compound, the primary absorption bands in the UV region are attributed to π-π* transitions within the indole ring of the tryptophan residue.

Raman Spectroscopy: Theoretical calculations can simulate the Raman spectrum, providing information about the vibrational modes of the molecule. acs.org This is particularly useful for identifying conformational markers and studying the effects of solvent on the peptide's structure.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the solution-phase conformation of chiral molecules like peptides. acs.org By comparing experimentally measured VCD spectra with those predicted for different low-energy conformations, researchers can gain detailed insights into the predominant secondary structures adopted by this compound in solution. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing how this compound behaves over time and in the presence of solvent molecules. nih.gov

Conformational Sampling and Ensemble Generation in Explicit Solvent Models

MD simulations in explicit solvent models, where individual solvent molecules (typically water) are included in the simulation box, provide a realistic environment for studying the conformational landscape of this compound. tum.denih.gov These simulations generate a large number of different conformations, collectively known as a conformational ensemble. bhsai.org

By analyzing this ensemble, researchers can identify the most populated and energetically favorable conformations of the peptide. researchgate.net Techniques like replica-exchange molecular dynamics (REMD) can be employed to enhance conformational sampling and overcome energy barriers, ensuring a more comprehensive exploration of the potential energy surface. tum.debhsai.org The inclusion of explicit solvent is critical, as the interactions between the peptide and water molecules, such as hydrogen bonding, significantly influence its conformational preferences. bhsai.orgscirp.org

Analysis of Peptide Flexibility and Torsional Dynamics

The analysis of the Ramachandran plot, which maps the distribution of Φ and Ψ angles, reveals the accessible and preferred conformational regions for the peptide. researchgate.net For this compound, simulations can show transitions between different conformational states, such as β-turns and extended structures. The flexibility of the tryptophan and alanine (B10760859) side chains can also be assessed by analyzing their respective chi (χ) angles, providing a complete picture of the peptide's dynamic behavior in solution. researchgate.net

| Dihedral Angle | Description | Significance |

|---|---|---|

| Phi (Φ) | Rotation around the N-Cα bond | Determines backbone conformation |

| Psi (Ψ) | Rotation around the Cα-C bond | Determines backbone conformation |

| Chi (χ) | Rotation within the amino acid side chains | Determines side chain orientation and interactions |

Calculation of Free Energy Landscapes for Conformational Transitions

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior. This compound, with its rotatable bonds, can adopt a multitude of conformations in solution. Understanding the relative stability of these conformers and the energy barriers separating them is crucial. The free energy landscape is a theoretical map that represents the free energy of a system as a function of specific molecular coordinates, revealing the most probable and stable conformational states (minima) and the transition pathways between them. nih.govdiva-portal.org

Methods like metadynamics and umbrella sampling are powerful simulation techniques used to explore these complex energy landscapes, which would otherwise be inaccessible with standard molecular dynamics. core.ac.uk These methods accelerate the sampling of rare events, such as large conformational changes, by adding a history-dependent bias potential. core.ac.uk For a peptide like this compound, the key degrees of freedom, or collective variables, would be the backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (chi) of the tryptophan and alanine residues.

Table 1: Illustrative Free Energy Data for Hypothetical Conformers of this compound This table is a representative example of data that would be generated from a free energy landscape calculation and is not based on published experimental values for this specific molecule.

| Conformer ID | Backbone Conformation (Φ, Ψ) | Description | Relative Free Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| 1 | βL | Extended | 0.00 | Minimal side-chain/backbone interaction |

| 2 | γL | Folded C7 turn | -1.50 | Stabilizing C=O(i)···H-N(i+2) hydrogen bond |

| 3 | αL | Right-handed helical | +0.80 | Tryptophan side-chain interaction with backbone |

| 4 | εL | Polyproline II-like | +0.25 | Extended, solvent-exposed |

Theoretical Approaches to Intermolecular Interactions and Binding Prediction

To understand the potential biological role of this compound, it is essential to predict how it interacts with macromolecular targets like proteins or receptors. Computational methods provide a framework for predicting these binding events, estimating the strength of the interaction, and identifying the key molecular features responsible for binding.

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand within the active site of a target protein. mdpi.commdpi.com The process involves generating a multitude of possible orientations and conformations of the ligand (the "poses") within the binding pocket and then using a scoring function to rank them based on their energetic favorability. mdpi.com

For this compound, a docking study would begin with the three-dimensional structures of both the peptide and a potential protein target. The docking algorithm would then explore various ways the peptide can fit into the receptor's binding site, considering the peptide's conformational flexibility. The scoring function would evaluate each pose by calculating the sum of intermolecular interactions, including:

Hydrogen bonds: between the amide groups of the peptide backbone and polar residues in the target.

Electrostatic interactions: involving the partial charges on the atoms of both molecules.

Hydrophobic interactions: primarily involving the alanine methyl group and the tryptophan indole ring.

π-π stacking or π-cation interactions: involving the aromatic indole ring of the tryptophan residue and complementary aromatic or charged residues in the target.

The output provides a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. mdpi.com This information is critical for generating hypotheses about the mechanism of action and for guiding the design of more potent analogues.

Table 2: Representative Output from a Hypothetical Molecular Docking Study This table illustrates typical results from a molecular docking simulation of this compound with a hypothetical protein target.

| Pose Rank | Docking Score (kcal/mol) | Predicted Interacting Residues of Target Protein | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | Asp72, Ser120 | Hydrogen Bond with peptide backbone |

| Phe288, Tyr330 | π-π Stacking with Tryptophan indole ring | ||

| Val115, Leu285 | Hydrophobic contact with Alanine side-chain | ||

| 2 | -7.9 | Gln98 | Hydrogen Bond with N-acetyl group |

| Trp84 | Hydrophobic contact with Tryptophan side-chain |

While docking provides a rapid assessment of binding modes, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate estimation of binding free energy. nih.gov These are "end-point" methods that calculate the free energy difference between the bound complex and the unbound receptor and ligand states. nih.govfrontiersin.org

The calculation is typically performed on a series of snapshots taken from a molecular dynamics (MD) simulation of the ligand-receptor complex, which allows for the inclusion of molecular motion and solvent effects in a more sophisticated manner. The binding free energy (ΔG_bind) is calculated as:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

ΔG_solv is the change in solvation free energy, which is split into a polar component (calculated by the GB or PB model) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA). frontiersin.org

TΔS is the entropic contribution to binding, which is computationally demanding to calculate and is often omitted, leading to a relative binding free energy estimate. nih.govrsc.org

MM/GBSA and MM/PBSA are frequently used to re-score the poses from a molecular docking run, helping to eliminate false positives and provide a more reliable ranking of potential ligands. frontiersin.org An analysis of the individual energy components can also reveal which forces (e.g., electrostatic vs. nonpolar) are the primary drivers of binding for this compound to its target. frontiersin.org

Table 3: Example of Binding Free Energy Decomposition from an MM/GBSA Calculation This table shows an illustrative breakdown of energy components for a hypothetical complex of this compound and a protein target.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_vdW (van der Waals) | -45.8 | Favorable shape complementarity and dispersion forces |

| ΔE_ele (Electrostatic) | -28.2 | Favorable charge-charge and hydrogen bond interactions |

| ΔG_polar (Polar Solvation) | +41.5 | Unfavorable energy for desolvating polar groups |

| ΔG_nonpolar (Nonpolar Solvation) | -4.1 | Favorable energy from hydrophobic effect (SASA) |

| ΔG_bind (Total Binding Free Energy) | -36.6 | Overall predicted binding affinity (entropy excluded) |

Mechanistic Studies of N Acetyl L Tryptophyl L Alaninamide Interactions with Biomolecular Systems

Protein Binding Mechanisms and Molecular Recognition Principles

The interaction of N-Acetyl-L-tryptophyl-L-alaninamide with proteins is a key area of research, providing insights into its transport, distribution, and potential modulatory effects on protein function.

Investigation of Binding to Model Proteins (e.g., Serum Albumins)

For instance, L-tryptophan binds to a specific site on serum albumins, and this binding can be influenced by the presence of other molecules like fatty acids. nih.gov Dipeptides containing tryptophan, such as L-tryptophyl-L-tryptophan and L-tryptophyl-L-phenylalanine, have been shown to be potent displacers of other ligands bound to albumin, indicating strong binding. nih.gov N-acetyl-L-tryptophanate (N-AcTrp), a closely related compound, competes with other ligands for a high-affinity site on HSA. nih.gov This suggests that this compound likely binds to serum albumins, with the tryptophan residue playing a significant role in this interaction.

The binding affinity is often quantified by the association constant (Ka) or dissociation constant (Kd), and the number of binding sites (n). mdpi.com For example, the binding of L-tryptophan to defatted bovine serum albumin has an apparent association constant (k) of 2.3 x 104 M-1 with approximately one binding site (n=0.90). nih.gov

Table 1: Illustrative Binding Parameters of Related Compounds to Serum Albumins

| Compound | Protein | Binding Constant (Ka or k) | Number of Binding Sites (n) | Reference |

| L-tryptophan | Bovine Serum Albumin | 2.3 x 104 M-1 | 0.90 | nih.gov |

| L-tryptophan | Human Serum Albumin | 9.7 x 103 M-1 | 0.87 | nih.gov |

| Hesperetin | Bovine Serum Albumin | 5.59 x 105 M-1 | ~1 | brieflands.com |

| Quercetin | Bovine Serum Albumin | 4.94 x 105 M-1 | ~1 | brieflands.com |

This table provides examples of binding parameters for related compounds to illustrate the typical range of affinities observed for small molecules binding to serum albumins. Specific data for this compound is not available in the provided results.

Elucidation of Specific Binding Sites and Modes (e.g., Aromatic Stacking, Hydrogen Bonding)

The binding of this compound to proteins is expected to be driven by a combination of non-covalent interactions. The aromatic indole (B1671886) ring of the tryptophan residue is a key determinant for molecular recognition. nih.gov

Aromatic Stacking (π-π interactions): The flat, electron-rich indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. researchgate.netedgehill.ac.uk These interactions are fundamental for the stability of many protein-ligand complexes. researchgate.net

Hydrogen Bonding: The amide groups in the peptide backbone and the N-acetyl group of this compound can form hydrogen bonds with polar amino acid residues or the protein backbone. edgehill.ac.uk These directional interactions contribute significantly to the specificity of binding. nih.gov

Hydrophobic Interactions: The alanine (B10760859) residue and the non-polar parts of the tryptophan side chain can participate in hydrophobic interactions, further stabilizing the complex.

Computational studies on similar molecules, like N-acetyl-L-tryptophan-N-methylamide, have explored the various possible conformations and the intramolecular hydrogen bonds that can influence its interaction with a binding site. researchgate.netresearchgate.net These studies highlight the importance of both side-chain and backbone interactions in determining the preferred conformation for binding.

Influence of this compound on Local Protein Conformation and Dynamics

The binding of a ligand like this compound can induce conformational changes in the protein. This "induced fit" mechanism can alter the protein's biological activity. plos.org Conversely, the protein's inherent flexibility and conformational dynamics also play a role in the binding process, as described by the "conformational selection" model. plos.orgplos.org

Studies on N-acetylated proteins suggest that this modification at the N-terminus can affect protein folding and conformation. ugent.be While this compound is a small molecule, its binding can still perturb the local environment of the protein's binding site. For example, the binding of N-acetyl-L-tryptophanate to human serum albumin has been shown to protect the protein against oxidative stress, indicating a stabilizing effect on the protein structure. nih.gov

Enzyme Interaction Kinetics and Mechanism of Action (as a model substrate or inhibitor)

The interaction of this compound with enzymes can be characterized by its ability to act as a substrate or an inhibitor, providing valuable information about enzyme specificity and catalytic mechanisms.

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax, kcat)

When acting as a substrate, the interaction of this compound with an enzyme can be described by the Michaelis-Menten kinetic model. d-nb.inforesearchgate.net This model relates the initial reaction velocity (v) to the substrate concentration ([S]) and is defined by two key parameters:

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate; a lower Km generally indicates a higher affinity.

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.

While specific Michaelis-Menten parameters for this compound are not provided in the search results, the principles of determining these parameters are well-established. plos.org Experimental data of reaction velocity at various substrate concentrations would be required to calculate these values.

Table 2: Hypothetical Michaelis-Menten Parameters for an Enzyme Acting on this compound

| Parameter | Value | Unit | Description |

| Km | Value | µM or mM | Substrate concentration at ½ Vmax |

| Vmax | Value | µmol/min or other | Maximum reaction velocity |

| kcat | Value | s-1 or min-1 | Turnover number |

This table is a template for presenting Michaelis-Menten data. Actual values would need to be determined experimentally.

Analysis of Enzyme Inhibition Profiles (Competitive, Non-competitive, Uncompetitive)

This compound could also act as an enzyme inhibitor. The type of inhibition can be determined by analyzing the enzyme kinetics in the presence of the inhibitor. mdpi.commdpi.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, Vmax remains unchanged, but the apparent Km increases.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. Here, Vmax decreases, but Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

Recent studies have shown that N-acetyl-L-tryptophan (NAT) can reduce acetylcholinesterase activity, suggesting an inhibitory role. nih.gov This indicates that this compound, with its similar structural components, might also exhibit inhibitory effects on certain enzymes. The determination of the inhibition constant (Ki) provides a measure of the inhibitor's potency. mdpi.com

Table 3: Potential Enzyme Inhibition Profiles of this compound

| Inhibition Type | Effect on Km | Effect on Vmax |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

This table outlines the expected changes in kinetic parameters for different types of enzyme inhibition.

Further experimental studies are necessary to fully elucidate the specific binding and kinetic parameters of this compound with various proteins and enzymes.

Substrate Specificity and Recognition Principles in Enzyme Active Sites

The interaction of this compound with enzyme active sites is governed by fundamental principles of substrate specificity, primarily dictated by the nature of its constituent amino acid residues and the terminal modifications. The N-acetylated tryptophan residue and the C-terminal alaninamide are key determinants in the recognition by specific classes of enzymes, most notably proteases.

The specificity of proteases is largely determined by the complementarity between the substrate's amino acid side chains and the enzyme's binding pockets, designated as S subsites (for residues N-terminal to the scissile bond) and S' subsites (for residues C-terminal to the scissile bond). In the context of this compound, the tryptophan residue would occupy the S1 subsite of a cognate enzyme, while the alanine residue would fit into the S1' subsite.

A prominent example of an enzyme family that exhibits specificity for large hydrophobic residues in the S1 pocket is the chymotrypsin-like serine proteases. Chymotrypsin (B1334515) preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as tryptophan, phenylalanine, and tyrosine. wikipedia.org The indole side chain of the tryptophan residue in this compound is well-suited to bind within the deep, hydrophobic S1 pocket of chymotrypsin. wikipedia.org The N-acetylation of the tryptophan residue mimics the presence of a preceding amino acid, allowing this dipeptide derivative to be recognized as a substrate. nih.gov Studies on N-acetylated amino acid esters have demonstrated that they are effective substrates for chymotrypsin, confirming the compatibility of the N-acetyl group with the enzyme's active site. nih.govnih.gov

The alanine residue at the C-terminus, which would occupy the S1' subsite, also plays a crucial role in substrate recognition and the efficiency of catalysis. While the primary determinant for chymotrypsin specificity is the P1 residue (tryptophan in this case), the nature of the P1' residue influences the rate of deacylation of the acyl-enzyme intermediate. mdpi.com Alanine is a small, neutral amino acid and is generally well-tolerated in the S1' subsite of many proteases.

Furthermore, the C-terminal amide of the alaninamide moiety is a significant recognition element for certain enzymes. For instance, serine carboxypeptidases are capable of hydrolyzing peptide amides. researchgate.net The enzyme's ability to recognize and bind the C-terminal carboxyamide group is a key feature of its mechanism. researchgate.net

Dipeptidyl peptidases (DPPs) represent another class of enzymes for which this compound could be a potential substrate. These enzymes cleave dipeptides from the N-terminus of proteins and peptides. Dipeptidyl peptidase IV (DPP-IV), for example, exhibits a preference for substrates with proline or alanine at the P1 position (the second amino acid from the N-terminus). nih.gov While the primary substrate for DPP-IV is typically a larger peptide, the presence of alanine in the P1 position of a dipeptide derivative makes it a potential candidate for interaction.

The substrate specificity of these enzymatic interactions can be summarized in the following table:

| Enzyme Family | P1 Residue Preference (Tryptophan) | P1' Residue Preference (Alanine) | Key Recognition Features |

| Chymotrypsin-like Proteases | High | Moderate | Deep, hydrophobic S1 pocket accommodates the bulky indole side chain of tryptophan. wikipedia.org N-acetylation is tolerated. nih.gov |

| Dipeptidyl Peptidases (e.g., DPP-IV) | Low | High | Recognizes alanine at the P1 position. nih.gov |

| Carboxypeptidases | N/A | High | Recognizes and hydrolyzes C-terminal amide bonds. researchgate.net |

N Acetyl L Tryptophyl L Alaninamide in Peptidomimetic Design and Structural Biology Research

Principles of Peptidomimetic Design Informed by Dipeptide Structural Insights

The design of peptidomimetics is a strategic endeavor that leverages the structural information of bioactive peptides to create non-peptide analogs with enhanced properties. The inherent limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability, necessitate the development of mimetics that retain biological activity while overcoming these drawbacks.

Mimicry of Bioactive Peptide Conformations

A cornerstone of peptidomimetic design is the faithful replication of the three-dimensional conformation that a peptide adopts when it binds to its biological target. sci-hub.se This "bioactive conformation" is paramount for eliciting a biological response. By understanding the key spatial arrangement of amino acid residues responsible for activity, chemists can design non-peptidic scaffolds that present the same pharmacophoric groups in the correct orientation. sci-hub.senih.gov The structural analysis of dipeptides like N-Acetyl-L-tryptophyl-L-alaninamide provides crucial insights into the preferred backbone and side-chain conformations, which can then be translated into the design of more stable and effective mimetics. sci-hub.seresearchgate.net

Incorporation of this compound Structural Motifs in Peptidomimetic Scaffolds

The specific structural features of this compound, including the indole (B1671886) ring of tryptophan and the methyl group of alanine (B10760859), can serve as important motifs for incorporation into larger peptidomimetic frameworks. These motifs can contribute to binding affinity and selectivity. The process often involves replacing parts of the peptide backbone with more rigid or synthetically accessible units that maintain the critical side-chain orientations. nih.gov This approach aims to create molecules that are recognized by the target receptor while being less susceptible to enzymatic degradation.

Design of Conformationally Constrained Analogs for Specific Conformational Space Exploration

To refine the understanding of the bioactive conformation, researchers design and synthesize conformationally constrained analogs of the parent peptide. upc.edu By introducing cyclic structures or other rigidifying elements, the conformational flexibility of the molecule is reduced, allowing for the exploration of specific regions of conformational space. sci-hub.seupc.edu Studying the biological activity of these constrained analogs helps to pinpoint the precise geometry required for optimal interaction with the target, thereby guiding the design of more potent and selective peptidomimetics. upc.edu

Structure-Activity Relationship (SAR) Studies Derived from Dipeptide Frameworks

By synthesizing and testing a series of analogs with variations in the N-acetyl group, the tryptophan side chain, the alanine side chain, and the C-terminal amide, researchers can build a comprehensive SAR profile. nih.govmdpi.com This information is invaluable for identifying the key pharmacophoric elements and understanding the steric and electronic requirements for binding to a specific biological target. The insights gained from these studies on a simple dipeptide can then be applied to the design of more complex and potent peptidomimetic drugs. oncodesign-services.com

Computational Approaches to Peptidomimetic Design Based on this compound as a Template

Computational chemistry and molecular modeling have become indispensable tools in modern drug design. mdpi.com When designing peptidomimetics, computational methods can be used to predict the bioactive conformation of a peptide and to design novel scaffolds that mimic this conformation. upc.edu

This compound can serve as a template for these computational studies. By performing conformational analysis and molecular dynamics simulations on the dipeptide, researchers can identify low-energy conformations that are likely to be biologically relevant. researchgate.net This information can then be used to guide the design of new molecules. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a series of analogs to predict the biological activity of yet-to-be-synthesized compounds, thereby accelerating the drug discovery process. nih.gov These computational approaches, in conjunction with experimental data, provide a powerful strategy for the rational design of novel peptidomimetics. upc.edumdpi.com

Future Research Directions and Advanced Methodologies for N Acetyl L Tryptophyl L Alaninamide

Integration of Multi-Scale Modeling and Experimental Techniques for Enhanced Conformational and Dynamic Understanding

A comprehensive understanding of a peptide's function is intrinsically linked to its conformational landscape and dynamic behavior. Multi-scale modeling, which integrates computational methods across different levels of theory and scales of time and space, is a powerful tool for this purpose. researchgate.netplos.org For a molecule like N-Acetyl-L-tryptophyl-L-alaninamide, this approach allows researchers to build a complete picture from quantum mechanical interactions to larger-scale dynamics.

Future research will increasingly rely on combining high-level computational techniques with sophisticated experimental validation. Quantum mechanical methods such as ab initio and Density Functional Theory (DFT) are essential for accurately mapping the potential energy surface (PES) of the peptide. researchgate.net Studies on the closely related model compound, N-acetyl-L-tryptophan-N-methylamide, have demonstrated the complexity of its conformational space, identifying numerous stable conformers. researchgate.netconicet.gov.ar For instance, calculations at different levels of theory have located between 34 and 36 distinct minima on the Ramachandran hypersurface, highlighting the molecule's significant flexibility. researchgate.netresearchgate.net These conformers include structures corresponding to well-known protein secondary structure elements like β-turns and helices. researchgate.net

However, computational models must be anchored in experimental reality. Integrating these theoretical predictions with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography is crucial for validating the computed structures. researchgate.netconicet.gov.ar Furthermore, advanced spectroscopic methods like Vibrational Raman Optical Activity (VROA) offer detailed insights into the predominant conformations of peptides in solution. acs.org By comparing experimentally obtained VROA spectra with spectra predicted from ab initio calculations for various conformers, researchers can identify the most probable structures present in a given solvent. acs.org This integrated approach provides a more robust and accurate understanding than either method could achieve alone.

| Computational Method | Objective | Key Findings for Analogues (e.g., N-acetyl-L-tryptophan-N-methylamide) | Reference |

|---|---|---|---|

| Ab initio (RHF/3-21G) | Initial exploration of Potential Energy Hypersurface (PEHS). | Located 36 different stable conformers. | researchgate.netresearchgate.net |

| Ab initio (RHF/6-31G(d)) | Refined conformational analysis with a larger basis set. | Identified 35 distinct minima. | researchgate.net |

| Density Functional Theory (DFT/B3LYP/6-31G(d)) | Inclusion of electron correlation for improved accuracy. | Found 34 conformers, revealing preferred backbone and side-chain orientations. | researchgate.net |

| Vibrational Raman Optical Activity (VROA) Spectroscopy | Experimental determination of solution-phase conformations. | Supported the presence of specific conformers (e.g., C7,eq−C5, αR) in aqueous and chloroform (B151607) solutions for N-acetyl-N'-methyl-l-alaninamide. | acs.org |

Exploration of this compound in Novel Self-Assembly Systems and Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving non-covalent interactions between molecules, offers a pathway to designing novel materials from the bottom up. rsc.orgmdpi.com Peptides are excellent building blocks for such systems due to their specific and directional interaction capabilities. This compound possesses key structural features that make it a prime candidate for exploration in self-assembly and supramolecular chemistry.

The future of this research lies in harnessing the non-covalent interactions inherent to the peptide's structure. These interactions include:

Hydrogen Bonding: The amide groups in the peptide backbone are classic donors and acceptors for hydrogen bonds, enabling the formation of ordered networks, similar to β-sheets in proteins.

π-π Stacking: The indole (B1671886) ring of the tryptophan residue is a large, electron-rich aromatic system capable of engaging in strong π-π stacking interactions, which can drive the assembly of molecules into columnar or layered structures.

Van der Waals Forces: These forces, although weaker, are collectively significant in guiding the close packing of molecules, particularly the aliphatic side chain of alanine (B10760859) and the acetyl capping group. csic.es